3-fluoro-4-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide
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Overview
Description
3-fluoro-4-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core with various substituents
Mechanism of Action
Target of Action
The compound, 3-fluoro-4-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide, is a complex molecule with potential biological activity It’s worth noting that similar compounds have been found to interact with various targets. For instance, N-Methylbenzamide is a potent PDE10A (phosphodiesterase) inhibitor , and indole derivatives have shown significant activity against various viruses .
Biochemical Pathways
For example, N-Methylbenzamide, a related compound, is known to inhibit PDE10A, a phosphodiesterase that plays a crucial role in signal transduction pathways .
Result of Action
Based on the activities of similar compounds, it could potentially have a variety of effects, such as inhibiting enzyme activity, disrupting signal transduction pathways, or interfering with viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The process may include:
Fluorination: : Introduction of the fluorine atom at the 3-position of the benzene ring.
Methoxylation: : Addition of the methoxy group at the 4-position.
Indenylmethyl Group Addition: : Attachment of the (2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl group to the benzamide core.
Each step requires specific reagents and reaction conditions to ensure the correct placement and stability of the substituents.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to maintain product purity and yield. Large-scale reactors and continuous flow processes might be employed to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary widely, but they typically include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme inhibition, receptor binding, or other biological interactions. Its structural complexity allows for the exploration of various biological pathways.
Medicine
In the medical field, this compound could be investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound might be used in the production of specialty chemicals, pharmaceuticals, or other high-value products.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-4-methoxybenzamide: : Similar structure but lacks the indenylmethyl group.
4-methoxy-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide: : Similar structure but lacks the fluorine atom at the 3-position.
Uniqueness
The presence of both the fluorine and methoxy groups on the benzamide core, along with the indenylmethyl group, makes this compound unique. These structural features contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3/c1-23-17-8-7-13(9-16(17)20)18(22)21-12-19(24-2)10-14-5-3-4-6-15(14)11-19/h3-9H,10-12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBVSZNWQYMOBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2(CC3=CC=CC=C3C2)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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